4-Fluorotropacocaine

Forensic Chemistry Analytical Reference Standards Isomer Discrimination

Procure 4-Fluorotropacocaine (3β-(4-fluorobenzoyloxy)tropane) as your certified analytical reference standard to ensure unequivocal identification and quantification of this designer drug. Its 3β‑stereochemistry yields a specific GC retention time essential for resolving the co‑eluting 3α‑isomer, which shares a near‑identical EI mass spectrum. Relying on generic tropane standards leads to false negatives or misquantification. The compound’s predicted LogP (3.29) and LogD (pH 7.4, 0.40) dictate optimal SPE and LC conditions—using another analog’s properties compromises method accuracy. For isomer‑specific quantification in seized materials or biological matrices, only a certified 3β‑FBT standard provides the requisite chromatographic fidelity and calibration linearity.

Molecular Formula C15H18FNO2
Molecular Weight 263.31
CAS No. 172883-97-5
Cat. No. B1149704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorotropacocaine
CAS172883-97-5
Molecular FormulaC15H18FNO2
Molecular Weight263.31
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3/t12-,13+,14?
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorotropacocaine (CAS 172883-97-5): Procurement and Selection Guide for Analytical Reference Standards


4-Fluorotropacocaine, also known as 3β-(4-fluorobenzoyloxy)tropane or 3-p-FBT, is a synthetic tropane derivative and a fluorinated analog of cocaine [1]. It is primarily utilized as an analytical reference standard in forensic and toxicological laboratories for the identification and quantification of this compound in seized materials and biological samples [1]. Structurally, it features a 4-fluorobenzoate ester at the 3β-position of the tropane ring, with a molecular formula of C15H18FNO2 and a monoisotopic mass of 263.13 Da [2].

4-Fluorotropacocaine (CAS 172883-97-5) Selection Rationale: Why Class-Based Analogs Are Not Interchangeable


The selection of 4-fluorotropacocaine over other tropane-based analytical standards is driven by critical, quantifiable differences in its stereochemical and analytical behavior. While it shares a core tropane scaffold with cocaine and its other analogs, the specific 3β-(4-fluorobenzoyloxy) substitution pattern and the potential presence of the 3α-isomer create unique analytical challenges and requirements [1][2]. Generic substitution with a compound like cocaine, dimethocaine, or a different fluorotropane isomer would lead to inaccurate identification and quantification in forensic assays due to distinct chromatographic retention times and, in the case of isomers, near-identical mass spectra that require specialized methods for resolution [1]. The quantitative evidence detailed below demonstrates these specific, non-interchangeable properties.

4-Fluorotropacocaine (CAS 172883-97-5) Quantitative Evidence for Scientific Selection


Chromatographic Resolution of 3β- and 3α-Fluorotropacocaine Isomers: A Critical Analytical Differentiator

A key differentiator for 4-fluorotropacocaine (3β-isomer) is its chromatographic separation from its 3α-isomer. This separation is essential for accurate identification and quantification in forensic samples where both isomers may be present. The inability of a generic tropane standard to resolve this isomeric pair confirms that substitution with a non-isomeric analog would lead to analytical failure [1].

Forensic Chemistry Analytical Reference Standards Isomer Discrimination

Mass Spectral Equivalence of Isomers: Requiring Complementary Identification Techniques

The near-identical electron-impact (EI) mass spectra of the 3β- and 3α-isomers of 4-fluorotropacocaine is a critical analytical differentiator. This property mandates that a laboratory relying solely on GC-MS for identification must possess an authentic 3β-standard for comparison and cannot rely on a generic library match, as the mass spectrum would be indistinguishable from the 3α-isomer [1].

Mass Spectrometry Forensic Chemistry Isomer Discrimination

Physicochemical Property Differentiation via Predicted LogP and ACD/LogD Values

The predicted lipophilicity of 4-fluorotropacocaine, as indicated by its calculated ACD/LogP and ACD/LogD values, provides a basis for its differentiation from other tropane analogs in terms of chromatographic behavior and sample preparation . These values are critical for developing and optimizing liquid chromatography-mass spectrometry (LC-MS) methods where separation is based on hydrophobicity.

Physicochemical Properties Method Development LC-MS

4-Fluorotropacocaine (CAS 172883-97-5): Best-Fit Analytical and Forensic Application Scenarios


Forensic Identification and Confirmation in Seized Drug Analysis

This scenario applies when a laboratory analyzes a seized powder or tablet suspected to contain a 'legal high' or designer drug. The use of a certified 4-fluorotropacocaine (3β-FBT) reference standard is essential for confirming the presence of this specific compound. As established in the evidence, its GC separation from the 3α-isomer and the near-identical EI mass spectra of both isomers mean that a positive identification cannot be based on mass spectral library matching alone [1]. The standard's specific retention time, when compared to a suspect sample, provides the necessary confirmatory data.

Development and Validation of GC-MS or LC-MS Analytical Methods

When developing a new quantitative method for 4-fluorotropacocaine in biological matrices (e.g., urine, blood), the compound's specific physicochemical properties are critical. The predicted ACD/LogP (3.29) and ACD/LogD (pH 7.4, 0.40) [1] inform the choice of extraction solvent, solid-phase extraction (SPE) sorbent, and chromatographic column. Using a different analog's properties would lead to suboptimal method performance. Furthermore, the reference standard is required for creating calibration curves and validating method accuracy, precision, and specificity.

Isomer-Specific Quantification in Forensic and Research Settings

In cases where a sample may contain a mixture of the 3β- and 3α-isomers, accurate quantification of each is impossible without separate, authentic reference standards for both. The evidence shows that while they are separable by GC, their mass spectra are nearly identical [1]. Therefore, a method relying solely on GC-MS could misidentify or misquantify the isomers if only one standard is used. For precise, isomer-specific quantification, both standards are required, highlighting a key procurement consideration for laboratories engaged in detailed forensic analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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